
Z-Gly-NH2
Übersicht
Beschreibung
Z-Gly-NH2, also known as N-(benzyloxycarbonyl)glycinamide or Z-glycinamide, is a compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 and is used in peptide synthesis .
Synthesis Analysis
The synthesis of Z-Gly-NH2 involves the reaction of glycinamide hydrochloride with benzyl chloroformate . This reaction is carried out in a solution of sodium hydrogencarbonate and sodium carbonate in water and acetone at 20°C for 3.5 hours . The yield of this reaction is approximately 86% .
Molecular Structure Analysis
Z-Gly-NH2 has a linear formula of C6H5CH2OOCNHCH2CONH2 . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .
Chemical Reactions Analysis
Z-Gly-NH2 is suitable for solution phase peptide synthesis . It reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .
Physical And Chemical Properties Analysis
Z-Gly-NH2 is a powder with a melting point of 136-139°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 447.1±38.0°C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
- Significance : Researchers use Z-Gly-NH2 to create custom peptides for biological studies, drug development, and structural investigations .
- Significance : These studies contribute to our understanding of protein behavior under different conditions .
- Significance : Bioconjugates find applications in diagnostics, targeted drug delivery, and imaging .
Peptide Synthesis
Pressure-Dependent NMR Studies
Drug Design and Optimization
Enzyme Kinetics and Mechanism Studies
Bioconjugation and Labeling
Stable Isotope Labeling
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-(2-amino-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMUNCIMNFLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915230 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-NH2 | |
CAS RN |
949-90-6 | |
| Record name | Phenylmethyl N-(2-amino-2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl carbamoylmethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 949-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl carbamoylmethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL CARBAMOYLMETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NLL3GNH3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Z-Gly-NH2 used in peptide synthesis?
A1: Z-Gly-NH2 serves as a protected building block in peptide synthesis. The carboxybenzyl (Z) group protects the amine group of glycine, preventing unwanted side reactions during peptide chain elongation. The amide group (-NH2) is the reactive end available for peptide bond formation. [, ]
Q2: How is the Z protecting group removed from Z-Gly-NH2?
A2: The research highlights two main methods for Z group removal:
- Catalytic Hydrogenolysis: This method utilizes hydrogen gas and a palladium catalyst to cleave the benzyl-carbonyl bond, yielding the free amine group of glycine. Interestingly, research indicates that this process can lead to the formation of carbamate salts alongside the desired free amide, with the ratio depending on reaction conditions like solvent and concentration. []
- Acidolytic Cleavage: While not directly demonstrated with Z-Gly-NH2 in the provided research, the paper mentioning the "4,4′-dimethoxybenzhydryl" protecting group suggests its removal with trifluoroacetic acid and anisole. [] This method is commonly employed for Z group removal in peptide synthesis.
Q3: Are there any alternative protecting groups to Z for amine protection in peptide synthesis?
A3: Yes, the research paper focusing on ferrocene-constrained helical peptides mentions the use of "Fmoc" and "Aloc" as alternative amine protecting groups. These groups offer different reactivity profiles and removal conditions compared to the Z group. [] This highlights the diverse toolbox available to chemists for peptide synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


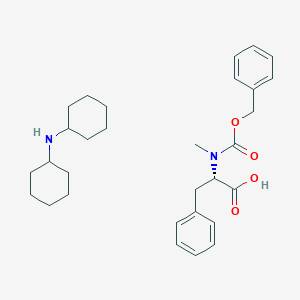

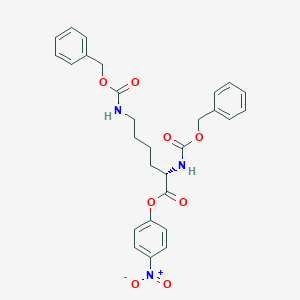
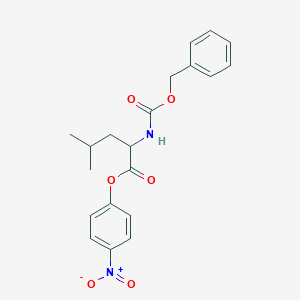

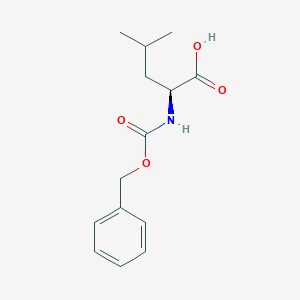
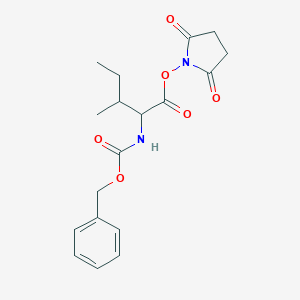
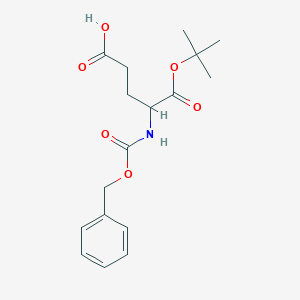
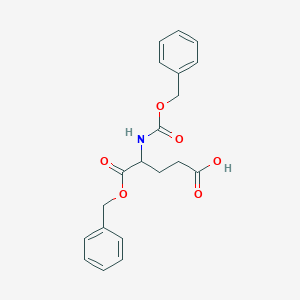
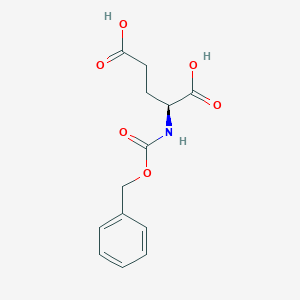
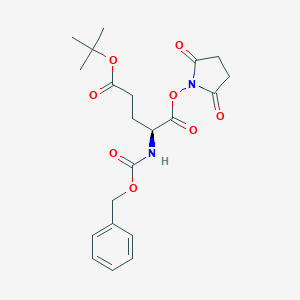
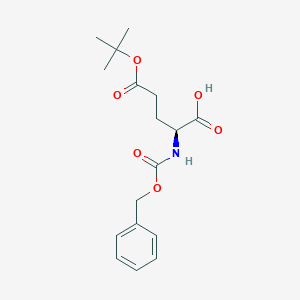
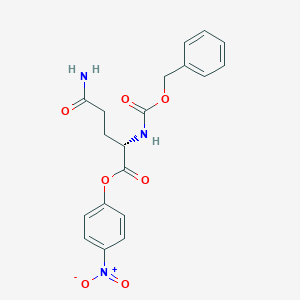
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)